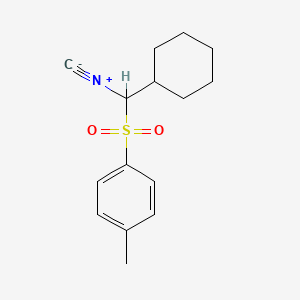

1-Cyclohexyl-1-tosylmethyl isocyanide

Descripción

Significance of Tosyl-Substituted Isocyanides in Organic Synthesis

Tosyl-substituted isocyanides, and TosMIC in particular, are renowned for their multifaceted reactivity, which stems from the unique combination of the isocyanide, sulfonyl, and acidic α-carbon functionalities. organic-chemistry.org This arrangement allows these compounds to act as versatile synthons in a multitude of chemical transformations. researchgate.net They are extensively used in the synthesis of five-membered heterocycles such as pyrroles, oxazoles, and imidazoles through the highly efficient Van Leusen reaction. st-andrews.ac.ukorganicreactions.org

The tosyl group serves a dual purpose: it enhances the acidity of the adjacent methylene (B1212753) protons, facilitating deprotonation and subsequent alkylation, and it can also act as a good leaving group in elimination reactions. The isocyanide group, with its divalent carbon, readily undergoes α-addition reactions, making it a key participant in multicomponent reactions like the Passerini and Ugi reactions. guidechem.com This diverse reactivity profile has established tosyl-substituted isocyanides as indispensable tools for medicinal and materials chemistry.

Historical Context and Development of Isocyanide Chemistry

The journey of isocyanide chemistry began in the mid-19th century, but for a long time, the notoriously unpleasant odor of volatile isocyanides limited their investigation. A significant turning point came with the development of reliable synthetic methods, such as the dehydration of formamides, which made a wider range of isocyanides more accessible to the scientific community.

The introduction of TosMIC in 1972 by van Leusen marked a pivotal moment in the application of isocyanides in organic synthesis. sigmaaldrich.com TosMIC's solid, odorless nature, and its remarkable stability and reactivity, propelled it to the forefront of synthetic organic chemistry. This led to the development of a rich and diverse chemistry around TosMIC and its derivatives, solidifying their importance as key reagents in the modern synthetic chemist's toolbox.

Position of 1-Cyclohexyl-1-tosylmethyl Isocyanide within TosMIC Analogues

This compound is a derivative of TosMIC where one of the acidic protons on the α-carbon has been replaced with a cyclohexyl group. This substitution has important implications for its reactivity. The presence of the bulky cyclohexyl group can introduce steric hindrance, which may influence the regioselectivity and stereoselectivity of its reactions.

The general synthetic route to such α-substituted TosMIC analogues involves the deprotonation of TosMIC followed by alkylation with a suitable electrophile, in this case, a cyclohexyl halide. Alternatively, the synthesis can proceed through the dehydration of the corresponding N-(1-cyclohexyl-1-tosylmethyl)formamide. The properties of this compound are compared with the parent TosMIC in the table below.

| Property | TosMIC (p-toluenesulfonylmethyl isocyanide) | This compound |

| CAS Number | 36635-61-7 | 1048971-67-0 |

| Molecular Formula | C9H9NO2S | C15H19NO2S |

| Molecular Weight | 195.24 g/mol | 277.38 g/mol |

| Physical State | Colorless solid | Data not widely available, likely a solid |

| Key Structural Feature | Methylene group (CH2) between sulfonyl and isocyanide | Methine group (CH) with a cyclohexyl substituent |

The introduction of the cyclohexyl group is expected to modify the electronic environment of the α-carbon, potentially altering its acidity and nucleophilicity. These modifications can be strategically exploited in organic synthesis to achieve specific outcomes that may not be possible with the parent TosMIC reagent. While detailed research findings on the specific reactions and applications of this compound are not as extensive as for TosMIC, its chemistry can be largely inferred from the well-established reactivity patterns of the broader family of tosyl-substituted isocyanides.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[cyclohexyl(isocyano)methyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h8-11,13,15H,3-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVZZOZWXDWACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCCC2)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589586 | |

| Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048971-67-0 | |

| Record name | 1-[(Cyclohexylisocyanomethyl)sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048971-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Principles of 1 Cyclohexyl 1 Tosylmethyl Isocyanide and Tosmics

Dual Reactivity of the Isocyanide Moiety: Carbene-like Character and Alpha-Acidity

The isocyanide functional group in 1-Cyclohexyl-1-tosylmethyl isocyanide and other TosMICs exhibits a notable dual reactivity. It possesses a carbene-like character, which is reflected in its resonance structures. This characteristic allows the isocyanide carbon to act as an electrophilic center, particularly in ring-closing reactions, and it can also function as an active methylene (B1212753) group for subsequent reactions. varsal.com

Furthermore, the presence of both the electron-withdrawing sulfonyl group and the isocyanide group significantly enhances the acidity of the proton at the alpha-carbon. organic-chemistry.orgwikipedia.org For the parent TosMIC, the pKa of the α-carbon proton is approximately 14, facilitating its deprotonation under basic conditions to form a carbanion. varsal.com This alpha-acidity is a cornerstone of TosMIC chemistry, as the resulting anion is a potent nucleophile that initiates many of the compound's characteristic reactions. varsal.com In the case of this compound, the alpha-carbon is already substituted, meaning it does not possess this acidity itself; however, this substitution is typically the result of the prior alkylation of the parent TosMIC anion. varsal.com

The dual nature of the isocyanide moiety is pivotal to its synthetic utility, enabling it to participate in a wide array of chemical transformations, including cycloadditions and insertions.

Role of the Tosyl Group as a Leaving Group in Organic Transformations

The tosyl (p-toluenesulfonyl) group is a critical component of this compound, primarily functioning as an excellent leaving group in numerous organic transformations. organic-chemistry.orgwikipedia.org This capability is attributed to the stability of the resulting p-toluenesulfinate anion, which is resonance-stabilized.

In the synthesis of various heterocyclic compounds, the departure of the tosyl group is often a key step in the reaction mechanism. organic-chemistry.org For instance, in the Van Leusen imidazole (B134444) synthesis, the elimination of p-toluenesulfinic acid from an intermediate leads to the formation of the aromatic imidazole ring. organic-chemistry.org Similarly, in the formation of oxazoles from aldehydes, the tosyl group is readily eliminated from the cyclized intermediate. wikipedia.org

The effectiveness of the tosyl group as a leaving group is fundamental to the successful application of TosMIC reagents in the synthesis of a diverse range of important organic molecules.

Nucleophilic Activation and Electrophilic Participation in Isocyanide-Mediated Reactions

The reactivity of this compound and its analogs is characterized by a sophisticated interplay of nucleophilic and electrophilic interactions. The initial activation typically involves the deprotonation of the parent TosMIC at the α-carbon to generate a potent nucleophilic carbanion. varsal.com This nucleophile can then attack various electrophiles, such as aldehydes, ketones, imines, and Michael acceptors. organic-chemistry.orgwikipedia.org

Following the initial nucleophilic attack, the isocyanide carbon itself can act as an electrophile. varsal.com This is particularly evident in cycloaddition reactions where, after the initial bond formation, the isocyanide carbon is attacked by an intramolecular nucleophile, leading to ring closure. wikipedia.org This electrophilic participation is a key step in the formation of five-membered heterocyclic rings like pyrroles, oxazoles, and imidazoles. organic-chemistry.orgnih.gov

This ambident reactivity, where the molecule can act as both a nucleophile (via its deprotonated form) and an electrophile (at the isocyanide carbon), is a defining feature of the chemistry of TosMIC derivatives.

Investigations into Reaction Mechanisms

The intricate reactivity of TosMICs has prompted extensive investigations into their reaction mechanisms, employing both experimental and computational methods to elucidate the precise pathways of these transformations.

Proposed Mechanistic Pathways for Isocyanide-Involved Reactions

The most well-documented mechanistic pathways for reactions involving TosMIC derivatives are cycloaddition reactions, particularly [3+2] cycloadditions. nih.govnih.gov A general mechanism for the Van Leusen pyrrole (B145914) synthesis, for example, involves the following key steps: nih.gov

Deprotonation: A base abstracts the acidic α-proton of the TosMIC reagent to form a nucleophilic carbanion.

Nucleophilic Attack: The carbanion attacks an electron-deficient alkene (Michael acceptor).

Intramolecular Cyclization: An intramolecular nucleophilic attack by the newly formed anion onto the electrophilic isocyanide carbon leads to a five-membered ring intermediate.

Elimination: The tosyl group is eliminated as p-toluenesulfinate, leading to the formation of the aromatic pyrrole ring.

A similar stepwise mechanism is proposed for the synthesis of oxazoles and imidazoles, involving initial nucleophilic attack on a carbonyl or imine, followed by cyclization and elimination of the tosyl group. organic-chemistry.orgwikipedia.org These reactions are generally considered to be stepwise rather than concerted processes. nih.gov

| Reaction Type | Key Mechanistic Steps | Resulting Heterocycle |

| Van Leusen Pyrrole Synthesis | 1. Deprotonation 2. Michael Addition 3. 5-endo-dig Cyclization 4. Elimination of Tos- | Pyrrole |

| Van Leusen Oxazole (B20620) Synthesis | 1. Deprotonation 2. Attack on Aldehyde 3. 5-endo-dig Cyclization 4. Elimination of Tos- | Oxazole |

| Van Leusen Imidazole Synthesis | 1. Deprotonation 2. Attack on Imine 3. 5-endo-dig Cyclization 4. Elimination of Tos- | Imidazole |

This table provides a simplified overview of the key mechanistic steps in common TosMIC-mediated heterocycle syntheses.

Computational Studies in Reaction Mechanism Elucidation (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of reactions involving TosMIC and other isocyanides. researchgate.netmdpi.com DFT calculations can provide detailed insights into the geometries of transition states, reaction intermediates, and the corresponding energy barriers, helping to validate or refine proposed mechanistic pathways. mdpi.com

For instance, DFT studies on [3+2] cycloaddition reactions can help to determine whether the reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and intermediates on the potential energy surface. mdpi.com These calculations can also elucidate the factors controlling the regioselectivity and stereoselectivity of such reactions. mdpi.com

| Computational Method | Application in TosMIC Chemistry | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, determination of transition state structures, calculation of activation energies. | Confirmation of stepwise cycloaddition pathways, understanding of regioselectivity and stereoselectivity. |

| Intrinsic Reaction Coordinate (IRC) | Following the reaction path from transition state to reactants and products. | Verification of the connection between a transition state and the corresponding minima on the potential energy surface. |

This table summarizes the application of common computational methods to the study of TosMIC reaction mechanisms.

Applications in Heterocyclic Synthesis

Imidazole (B134444) Ring System Construction

The imidazole nucleus is a ubiquitous feature in numerous biologically active molecules. The use of tosylmethyl isocyanide derivatives provides an efficient pathway to this important heterocyclic system.

The Van Leusen imidazole synthesis is a powerful method for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). The reaction proceeds through a base-induced [3+2] cycloaddition. The general mechanism involves the deprotonation of the acidic methylene (B1212753) group of TosMIC, followed by nucleophilic attack on the aldimine. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the imidazole ring. organic-chemistry.orgorganic-chemistry.org

The methodology has evolved into a more streamlined three-component reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and an amine. This one-pot procedure enhances the efficiency and applicability of the synthesis. organic-chemistry.org While the literature extensively documents the use of various TosMIC derivatives in this reaction, specific studies detailing the use of 1-Cyclohexyl-1-tosylmethyl isocyanide are not prominently featured. However, the general principles of the Van Leusen synthesis are applicable to such substituted isocyanides.

The formation of the imidazole ring in the Van Leusen synthesis is fundamentally a [3+2] cycloaddition process. The deprotonated tosylmethyl isocyanide acts as a 1,3-dipole equivalent, reacting with the C=N bond of the aldimine. The intermediate, a 4-tosyl-2-imidazoline, then undergoes elimination to afford the aromatic imidazole. organic-chemistry.orgorganic-chemistry.org This cycloaddition-elimination strategy is a hallmark of the utility of tosylmethyl isocyanides in heterocyclic synthesis. The reaction can be catalyzed by various bases, and its efficiency can be influenced by the nature of the substituents on both the aldimine and the isocyanide.

Oxazole (B20620) Derivatives Synthesis

Similar to imidazoles, oxazole derivatives are prevalent in pharmacologically active compounds. Tosylmethyl isocyanides are also instrumental in the construction of this heterocycle.

The Van Leusen oxazole synthesis provides a direct route to oxazoles from aldehydes and TosMIC. The reaction mechanism is analogous to the imidazole synthesis, involving the base-mediated addition of the deprotonated isocyanide to the aldehyde carbonyl group. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to furnish the 5-substituted oxazole. organic-chemistry.org

Extensions of this method have been developed to allow for the synthesis of 4,5-disubstituted oxazoles. These often involve multi-component approaches where an alkylating agent is introduced to substitute the α-carbon of the TosMIC reagent prior to or during the reaction with the aldehyde. While the general methodology is well-established for a range of TosMIC derivatives, specific examples employing this compound remain less documented in readily available literature.

The synthesis of 4-tosyloxazoles can be achieved through multi-component reactions involving tosylmethyl isocyanide. One such approach involves the reaction of TosMIC with α-ketoimidoyl chlorides. This reaction provides a pathway to oxazoles with a tosyl group at the 4-position, a functional handle that can be used for further synthetic transformations. Isocyanide-based multicomponent reactions (IMCRs) are known for their efficiency in building molecular complexity from simple starting materials in a single step. researchgate.net

A notable application of tosylmethyl isocyanide is in the synthesis of complex heterocyclic systems containing both oxazole and quinoline (B57606) moieties. Research has demonstrated a synthetic route starting from 2-chloroquinoline-3-carbaldehydes. The reaction of these aldehydes with tosylmethyl isocyanide in the presence of a base like potassium carbonate yields 5-(2-chloroquinolin-3-yl)oxazoles. nih.govfrontiersin.org

These chloro-substituted oxazolyl quinolines can then be further functionalized. For instance, a palladium-catalyzed reaction with cyclohexyl isocyanide and water leads to the formation of N-cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamides. This transformation highlights the utility of isocyanides in both the initial heterocycle formation and subsequent derivatization. nih.govfrontiersin.org

In a related reaction, when 5-(2-chloroquinolin-3-yl)oxazole is treated with tosylmethyl isocyanide in the presence of cesium carbonate, a sulfonylation reaction occurs, yielding 5-(2-tosylquinolin-3-yl)oxazole. nih.govfrontiersin.org

Table 1: Synthesis of Oxazol-5-yl Quinolines and Carboxamides

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Tosylmethyl isocyanide, K₂CO₃ | 5-(2-Chloroquinolin-3-yl)oxazole | nih.gov, frontiersin.org |

| 5-(2-Chloroquinolin-3-yl)oxazole | Cyclohexyl isocyanide, Pd(OAc)₂, Cs₂CO₃, H₂O | N-Cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide | nih.gov, frontiersin.org |

| 5-(2-Chloroquinolin-3-yl)oxazole | Tosylmethyl isocyanide, Cs₂CO₃ | 5-(2-Tosylquinolin-3-yl)oxazole | nih.gov, frontiersin.org |

Pyrrole (B145914) Framework Construction

The synthesis of the pyrrole ring, a core structure in many biologically active molecules and natural products, is a key area where isocyanide-based methodologies have been extensively applied. nih.gov

The Van Leusen pyrrole synthesis is a powerful method for constructing the pyrrole nucleus, first reported in 1972. nih.govmdpi.com This reaction involves the [3+2] cycloaddition of a TosMIC derivative with an electron-deficient alkene under basic conditions. nih.govnih.govmdpi.com The process is known for its operational simplicity, the ready availability of starting materials, and a broad substrate scope. nih.govnih.gov

The reaction mechanism begins with the deprotonation of the α-carbon of the isocyanide by a base, forming a carbanion. nih.govmdpi.com This nucleophilic carbanion then attacks the α,β-unsaturated compound in a Michael addition. mdpi.com An intramolecular [3+2] cycloaddition follows, leading to a five-membered ring intermediate. nih.govmdpi.com The final step is the elimination of the tosyl group to yield the aromatic pyrrole ring. nih.gov This method allows for the synthesis of a variety of substituted pyrroles, including 3-substituted and 3,4-disubstituted derivatives. nih.govmdpi.com

| Reactant 1 | Reactant 2 (Michael Acceptor) | Base | Product | Reference |

| TosMIC | Electron-deficient alkene | NaH | Substituted Pyrrole | nih.govmdpi.com |

| TosMIC | α,β-unsaturated ester | K2CO3 | 3,4-disubstituted pyrrole | nih.gov |

| TosMIC | α,β-unsaturated amide | NaH | 3,4-disubstituted pyrrole | nih.gov |

| TosMIC | α,β-unsaturated ketone | NaH | 3,4-disubstituted pyrrole | nih.gov |

| TosMIC | α,β-unsaturated nitrile | K2CO3 | 3-substituted pyrrole | nih.gov |

The core of the Van Leusen pyrrole synthesis is a formal [3+2] cycloaddition reaction. nih.govnih.govmdpi.comdntb.gov.ua In this process, the TosMIC derivative acts as a three-atom synthon. nih.gov The reaction is highly efficient for forming the pyrrole ring and can be applied to a wide range of electron-deficient olefins. nih.govresearchgate.net The electron-withdrawing group of the Michael acceptor typically ends up at the 3-position of the resulting pyrrole. nih.gov

Research has expanded the scope of this cycloaddition to include various Michael acceptors, such as those containing ester, amide, ketone, nitro, cyano, and aryl groups. nih.gov For instance, the reaction of TosMIC with methyl 3-arylacrylate esters has been used to prepare 4-aryl-3-(methoxycarbonyl)-pyrroles. nih.gov Similarly, the reaction with acrylic acid pyrrolidide yields the corresponding pyrrole derivative. nih.gov The versatility of this cycloaddition makes it a cornerstone in the synthesis of polysubstituted pyrroles. nih.govdntb.gov.ua

Thiazole (B1198619) Scaffold Formation

Thiazoles are another class of five-membered heterocyclic compounds for which isocyanide-based synthetic routes are valuable. researchgate.net TosMIC and its derivatives serve as key reagents in regioselective cyclization reactions to form the thiazole ring. organic-chemistry.orgrsc.org

The regioselective synthesis of substituted thiazoles can be achieved through the base-induced cyclization of appropriate precursors with isocyanides like TosMIC. scilit.comrsc.orgrsc.org One notable method involves the reaction of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC. This reaction proceeds with high yields and leads to the formation of 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides. scilit.comrsc.org The catalyst-free nature and rapid reaction times are significant advantages of this protocol. rsc.orgrsc.org

Another approach involves the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates, which efficiently produces 4,5-disubstituted thiazoles. organic-chemistry.org These methods provide a straightforward and efficient route to various thiazole derivatives, which are important scaffolds in medicinal chemistry.

| Isocyanide | Cyclization Partner | Product Type | Key Feature | Reference |

| TosMIC | Methyl-2-oxo-2-(amino)ethanedithioates | 2,5-disubstituted thiazoles | Regioselective, high yield | scilit.comrsc.org |

| TosMIC | Methyl arenecarbodithioates | 4,5-disubstituted thiazoles | Simple and rapid | organic-chemistry.org |

| Ethyl isocyanoacetate | Methyl-2-oxo-2-(amino)ethanedithioates | 4,5-disubstituted thiazoles | Regioselective, high yield | scilit.comrsc.org |

Other Nitrogen-Containing Heterocycles

The utility of this compound and related TosMIC derivatives extends beyond five-membered rings to the synthesis of other important nitrogen-containing heterocyclic systems. mdpi.comresearchgate.netopenmedicinalchemistryjournal.com

A novel and efficient methodology has been developed for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govnih.govscilit.comtriazines utilizing the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. nih.govorganic-chemistry.orgacs.orgbohrium.com This reaction proceeds under basic conditions and involves the subsequent insertion of an alcohol or a phenol. nih.govorganic-chemistry.orgacs.org

The mechanism, supported by DFT calculations, is believed to involve the deprotonation of the α-carbon of the TosMIC moiety, followed by a nucleophilic attack on the azide (B81097) group, leading to cyclization and subsequent loss of the tosyl group. organic-chemistry.org This method provides access to a broad scope of benzotriazine derivatives in good to excellent yields and offers a milder alternative to traditional synthetic routes that often require harsh acidic conditions or the use of potentially toxic nitrite (B80452) reagents. nih.govorganic-chemistry.orgacs.org The resulting benzotriazine scaffold is found in various biologically active compounds. nih.gov

Indole (B1671886) Derivatives and Fused Heterocycles

While extensive research has been conducted on the applications of tosylmethyl isocyanide (TosMIC) and its various α-substituted derivatives in heterocyclic synthesis, specific literature detailing the use of This compound for the synthesis of indole derivatives and fused heterocycles is notably scarce. The majority of published studies focus on the parent compound, TosMIC, or derivatives with other substituents.

The Van Leusen reaction, a cornerstone of isocyanide chemistry, provides a powerful tool for the formation of various heterocycles, including pyrroles, imidazoles, and oxazoles. researchgate.netorganic-chemistry.orgwikipedia.org This reaction typically involves the base-mediated cycloaddition of a tosylmethyl isocyanide derivative to an appropriate electrophile. The versatility of this reaction has been widely explored for the synthesis of complex molecular architectures. researchgate.netorganic-chemistry.org

In the context of indole synthesis, isocyanides have been employed in various strategies, often involving intramolecular cyclization of ortho-functionalized aryl isocyanides or multicomponent reactions. organic-chemistry.orgopenmedicinalchemistryjournal.comsemanticscholar.org These methods highlight the utility of the isocyanide moiety as a key building block for constructing the indole nucleus.

The synthesis of fused heterocycles frequently utilizes cycloaddition reactions where the isocyanide component can act as a synthon for building a new ring onto an existing heterocyclic framework. nih.govnih.govsemanticscholar.orgmdpi.comrsc.org The [3+2] cycloaddition of TosMIC with electron-deficient olefins to form pyrroles is a well-established example, and these pyrroles can be part of a larger fused system. nih.gov

Without specific experimental data for this compound, any discussion of its role in the synthesis of indole derivatives and fused heterocycles would be speculative and based on analogies to the more widely studied TosMIC and its other derivatives. sigmaaldrich.comtcichemicals.com Therefore, a detailed and scientifically accurate account with supporting data tables for the specified compound cannot be provided at this time based on the available scientific literature. Further research would be required to explore and document the specific synthetic applications of this compound in these areas.

Applications in Other Organic Transformations

Nitrile Synthesis: The Van Leusen Nitrile Synthesis

One of the most prominent applications of tosylmethyl isocyanides is the Van Leusen reaction, a powerful method for the one-carbon homologation of ketones to form nitriles. organic-chemistry.orgorganic-chemistry.orgtcichemicals.com This reaction, first described in 1977, provides a direct conversion of a carbonyl group into a nitrile, adding one carbon atom in a single pot process. organic-chemistry.orgtcichemicals.com The process is formally described as a "reductive cyanation" because the α-hydroxy group that would be formed in a classical cyanohydrin reaction is effectively removed. organic-chemistry.orgorganic-chemistry.org

The mechanism begins with the deprotonation of the acidic α-carbon of TosMIC by a strong base, such as potassium tert-butoxide, to form a nucleophilic intermediate. tcichemicals.com This intermediate then attacks the electrophilic carbonyl carbon of the ketone. The resulting adduct undergoes a 5-endo-dig cyclization to form a five-membered ring intermediate. tcichemicals.com Subsequent tautomerization, ring-opening, and elimination of the tosyl group lead to an N-formylated alkeneimine. tcichemicals.com Finally, solvolysis of this intermediate, typically with an alcohol like methanol (B129727) or ethanol (B145695) present in the reaction mixture, yields the final nitrile product. tcichemicals.com The presence of a primary alcohol can significantly accelerate the deformylation step. organic-chemistry.org

The Van Leusen reaction is applicable to a broad spectrum of ketones, including aliphatic, aromatic, and sterically hindered substrates, demonstrating its wide synthetic utility. organic-chemistry.org

| Ketone Substrate | Base/Solvent | Reaction Conditions | Nitrile Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Adamantanone | tBuOK / DME-EtOH | 30 min at RT, then 4h at 40°C | 2-Cyanoadamantane | 82 | bohrium.com |

| Benzophenone | KOtBu / THF | 4h | Diphenylacetonitrile | 91 | researchgate.net |

| Cyclohexanone | tBuOK / DME-EtOH | Not specified | Cyclohexanecarbonitrile | ~85-95 | organic-chemistry.org |

| Acetophenone | tBuOK / DME-EtOH | Not specified | 2-Phenylpropanenitrile | ~85-95 | organic-chemistry.org |

Sulfonylation and Sulfomethylation Reactions

Beyond its role as an isonitrile source, the tosylmethyl isocyanide scaffold can also function as a donor of a sulfonyl group in certain reactions. rug.nl This dual reactivity makes it a versatile tool for introducing sulfur-containing moieties into organic molecules.

In a notable example of sulfonylation , TosMIC reacts with para-quinone methides (p-QMs) to produce diarylmethyl sulfones. rug.nl This transformation proceeds via a 1,6-conjugate addition pathway. researchgate.net Depending on the choice of catalyst, TosMIC can selectively act as either a sulfonyl source or an isonitrile source. rug.nl When zinc iodide (ZnI₂) is used as a catalyst in the presence of cesium carbonate (Cs₂CO₃), the sulfonylation reaction is favored, yielding diarylmethyl sulfones in good to excellent yields. rug.nl This reaction tolerates a wide range of substituents on the p-QM, including both electron-donating and electron-withdrawing groups. rug.nl The proposed mechanism involves an acid-mediated hydration of TosMIC to an intermediate N-(tosylmethyl)formamide, which then cleaves to generate p-toluenesulfinic acid that subsequently adds to the p-QM. researchgate.net

Sulfomethylation introduces a methylene (B1212753) sulfonate group onto a molecule. While less common, TosMIC can be conceptualized as a sulfomethylating agent in certain contexts, although direct sulfomethylation reactions using TosMIC are not as widely documented as its other applications.

Carbon Homologation Reactions for Aldehydes and Ketones

Carbon homologation is the process of extending a carbon chain by one or more atoms. Tosylmethyl isocyanide is a quintessential one-carbon synthon used for this purpose. organic-chemistry.org The most direct application of TosMIC in the carbon homologation of ketones is the aforementioned Van Leusen nitrile synthesis (Section 5.1), which converts a ketone (C=O) into a nitrile (CH-CN), thereby adding a single carbon atom to the molecular framework. organic-chemistry.orgorganic-chemistry.orgscispace.com

For aldehydes, the reaction with TosMIC under similar conditions can lead to different products. Instead of nitriles, aldehydes typically form oxazoles in what is known as the Van Leusen oxazole (B20620) synthesis. This transformation still involves the introduction of a one-carbon unit from TosMIC but results in a heterocyclic ring system rather than a simple chain extension.

The utility of TosMIC as a homologating agent stems from the unique combination of functionalities within the molecule: the nucleophilic character of the deprotonated α-carbon allows for addition to carbonyls, while the isocyanide and sulfonyl groups facilitate the subsequent transformations that ultimately yield the chain-extended product. organic-chemistry.org

Formation of Sulfones and Sulfinates

TosMIC is a key reagent in the synthesis of sulfones , particularly diarylmethyl sulfones. As detailed in section 5.2, the reaction between TosMIC and para-quinone methides provides an efficient route to these valuable structures. rug.nl The reaction, promoted by catalysts like zinc iodide or hydrochloric acid, involves the transfer of the tosyl (p-toluenesulfonyl) group from the isocyanide reagent to the p-QM substrate. rug.nlresearchgate.net This process is highly chemoselective and provides access to a diverse library of sulfonyl compounds. rug.nl

| p-Quinone Methide (p-QM) Substituent | Catalyst/Base | Solvent | Yield of Sulfone (%) | Reference |

|---|---|---|---|---|

| H | ZnI₂ / Cs₂CO₃ | THF | 94 | rug.nl |

| 4-Me | ZnI₂ / Cs₂CO₃ | THF | 92 | rug.nl |

| 4-tBu | ZnI₂ / Cs₂CO₃ | THF | 91 | rug.nl |

| 4-F | ZnI₂ / Cs₂CO₃ | THF | 88 | rug.nl |

| 4-Cl | ZnI₂ / Cs₂CO₃ | THF | 90 | rug.nl |

| 2-Me | ZnI₂ / Cs₂CO₃ | THF | 81 | rug.nl |

Conversely, the relationship of TosMIC with sulfinates is typically reversed. Sulfinates, such as sodium p-toluenesulfinate, are not products of TosMIC reactions but are critical starting materials for the synthesis of TosMIC and its analogs. organicreactions.org The synthesis often involves a Mannich-type reaction between a sulfinate, formaldehyde (B43269), and formamide (B127407), followed by dehydration. organicreactions.org Alkyl sulfinates can also serve as precursors, functioning as formal nucleophiles through the in situ generation of sulfinic acids, which then react to form the sulfonyl formamide intermediate that is subsequently dehydrated to the isonitrile. organicreactions.org

Synthesis of N-Acyl Tellurocarbamates

In the field of organochalcogen chemistry, isocyanides are valuable C1 synthons for creating complex molecules. A recently developed multicomponent reaction demonstrates the utility of isocyanides, including functionalized variants like 1-cyclohexyl-1-tosylmethyl isocyanide, in the synthesis of N-acyl tellurocarbamates. organic-chemistry.org

This one-step method involves the reaction of an isocyanide, a ditelluride (R-Te-Te-R), and a manganese(III) carboxylate under mild conditions. organic-chemistry.org The reaction efficiently constructs the tellurocarbamate scaffold, which is otherwise difficult to access. organic-chemistry.org This transformation exhibits a broad substrate scope and good tolerance for various functional groups, making it suitable for the late-stage functionalization of complex molecules, including approved drugs. organic-chemistry.org The operational simplicity and high synthetic efficiency of this method highlight a modern application of isocyanides in assembling novel organotellurium compounds. organic-chemistry.org

Advanced Reaction Types Involving 1 Cyclohexyl 1 Tosylmethyl Isocyanide and Analogues

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. researchgate.netnih.gov Isocyanides, including 1-cyclohexyl-1-tosylmethyl isocyanide and its analogues, are cornerstone reactants in some of the most powerful MCRs. nih.govacs.org

The Passerini and Ugi reactions are the most prominent examples of isocyanide-based multicomponent reactions (IMCRs). organic-chemistry.orgnih.gov

The Passerini three-component reaction (P-3CR) , first reported in 1921, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. rsc.orgresearchgate.netwikipedia.org The reaction is believed to proceed through the initial interaction between the carbonyl and the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium intermediate, which then undergoes an intramolecular Mumm rearrangement to yield the final product. researchgate.net

The Ugi four-component reaction (U-4CR) , an extension of the Passerini reaction, involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. mdpi.com The reaction typically begins with the formation of an imine from the amine and carbonyl compound. This imine is then activated by the acid, and subsequent attack by the isocyanide forms a nitrilium intermediate, which is trapped by the carboxylate to generate a stable α-acylamino amide product. nih.govmdpi.com

TosMIC and its derivatives, such as this compound, serve as valuable isocyanide components in these reactions. nih.govnih.gov The use of TosMIC-derived Ugi adducts showcases the potential for further transformations, making it a "convertible" isocyanide that expands the synthetic utility of the MCR products. nih.govnih.gov For instance, TosMIC has been successfully employed in Passerini and Ugi reactions with four-membered heterocyclic ketones (e.g., 3-oxoazetidine derivatives), providing straightforward access to highly functionalized, pharmaceutically relevant scaffolds. nih.gov

Another significant MCR involving TosMIC is the van Leusen three-component reaction (vL-3CR) for the synthesis of 1,4,5-trisubstituted imidazoles. This reaction combines an aldehyde, a primary amine, and TosMIC. organic-chemistry.orgnih.gov The mechanism involves the formation of a Schiff base, followed by a cycloaddition of TosMIC, a base-induced cyclization, and subsequent elimination of toluenesulfinic acid to yield the aromatic imidazole (B134444) ring. organic-chemistry.org

| Reaction Type | Components | Core Product | Ref. |

| Passerini (P-3CR) | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy Amide | rsc.orgwikipedia.org |

| Ugi (U-4CR) | Isocyanide, Carbonyl, Amine, Carboxylic Acid | α-Acylamino Amide | nih.govmdpi.com |

| van Leusen (vL-3CR) | TosMIC, Aldehyde, Amine | 1,4,5-Trisubstituted Imidazole | organic-chemistry.orgnih.gov |

The high convergence and efficiency of MCRs make them ideal for generating large collections of structurally diverse molecules, known as chemical libraries, which are essential for drug discovery and chemical biology. researchgate.netrug.nl Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful in this regard due to the vast number of commercially available starting materials (aldehydes, amines, carboxylic acids) that can be used. nih.govmdpi.com

By systematically varying each of the four components in the Ugi reaction, for example, chemists can rapidly synthesize a large library of related compounds around a central scaffold. This approach allows for the efficient exploration of chemical space to identify molecules with desired biological activities. researchgate.netmdpi.com The Groebke–Blackburn–Bienaymé reaction, another isocyanide-based MCR, is also widely used for generating diverse libraries of small molecules, including kinase inhibitors and antibacterial agents. mdpi.com The amenability of these reactions to automation and high-throughput synthesis further enhances their utility in library generation. rug.nl

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. Isocyanides, including TosMIC and its analogues, are valuable partners in several types of cycloaddition reactions, providing access to a variety of heterocyclic systems. researchgate.netresearchgate.net

The [3+2] cycloaddition is a key reaction of TosMIC and its derivatives, most famously applied in the van Leusen pyrrole (B145914) synthesis . nih.govnih.gov In this reaction, TosMIC acts as a three-atom synthon. Under basic conditions, the acidic α-carbon of TosMIC is deprotonated to form a carbanion. nih.gov This anion then attacks an electron-deficient alkene (a Michael acceptor), followed by an intramolecular cyclization. The subsequent elimination of the tosyl group leads to the formation of a pyrrole ring. nih.govresearchgate.net

The mechanism is generally considered a stepwise process rather than a concerted one. nih.gov It involves:

Base-mediated deprotonation of TosMIC.

Michael addition of the TosMIC anion to an activated alkene.

Intramolecular cyclization of the resulting adduct.

Proton shifts and elimination of a toluenesulfinate anion to afford the aromatic pyrrole. nih.gov

A wide range of electron-deficient olefins are compatible with this reaction, including α,β-unsaturated ketones, esters, nitriles, and nitroolefins, making it a versatile method for preparing polysubstituted pyrroles. nih.govnih.govnih.gov

Table: Examples of Electron-Deficient Alkenes in TosMIC-based [3+2] Cycloadditions

| Alkene Class | Activating Group | Resulting Pyrrole Substitution | Reference |

| α,β-Unsaturated Ketones | -COR | 3-Acylpyrroles | nih.gov |

| α,β-Unsaturated Esters | -COOR | 3-Carboalkoxypyrroles | nih.gov |

| α,β-Unsaturated Nitriles | -CN | 3-Cyanopyrroles | nih.gov |

| Nitroolefins | -NO₂ | 3-Nitropyrroles | nih.gov |

| Styrylisoxazoles | Substituted Isoxazole | 3-(Isoxazol-5-yl)pyrroles | nih.gov |

In [4+1] cycloaddition reactions, the isocyanide acts as a one-carbon component, reacting with a four-atom conjugated system (a heterodiene). researchgate.netrsc.org This strategy has become an indispensable tool for synthesizing a wide variety of five-membered heterocycles, including pyrroles, imidazoles, oxazoles, and furans. semanticscholar.orgresearchgate.net

The reaction involves the formal cycloaddition of the isocyanide with diverse electrophilic substrates such as azadienes, oxadienes, vinyl ketenes, and α,β-unsaturated nitro compounds. researchgate.netrsc.org A notable example is the reaction between isocyanides and tetrazines. nih.gov This transformation proceeds via an initial [4+1] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-[4+2] cycloaddition (cycloreversion) to release a molecule of dinitrogen (N₂), resulting in the formation of a stable pyrazole (B372694) ring. nih.govnih.gov

These [4+1] cycloaddition pathways are highly valuable in organic synthesis and have found applications in fields like bioorthogonal chemistry for labeling biomolecules. nih.govnih.gov

Metal-Catalyzed Transformations

The reactivity of isocyanides can be further expanded and controlled through the use of transition metal catalysts. researchgate.net These catalysts can activate C-H bonds or other functionalities, enabling novel transformations that are not accessible under thermal conditions. researchgate.netbeilstein-journals.org

Recent advances have demonstrated the power of combining isocyanide chemistry with metal-catalyzed C-H functionalization. researchgate.net This synergistic approach provides an efficient pathway to construct complex molecules under mild conditions. For example, palladium catalysts can selectively activate C-H bonds, which can then engage with isocyanides in insertion reactions. researchgate.net

Furthermore, metal catalysts have been employed in novel cascade reactions involving TosMIC. In one instance, a silver-catalyzed cascade reaction of TosMIC with propargylic alcohols was developed for the synthesis of (E)-vinyl sulfones. In this transformation, TosMIC surprisingly plays a dual role, acting as both a reactant in the allenylation of the alcohol and as the source of the sulfonyl group. researchgate.net Copper catalysis has also been used to mediate an unexpected role for TosMIC as a sulfonylating agent for α-bromo carbonyl compounds, where a formamide (B127407) intermediate undergoes C-S bond cleavage. researchgate.net The interplay between isocyanides and metal catalysts continues to be an active area of research, promising new and powerful synthetic methodologies. nih.govuniurb.it

Palladium-Catalyzed Reactions

Palladium catalysis has become a cornerstone of organic synthesis, and its application to isocyanide chemistry has unlocked novel pathways for forming carbon-carbon and carbon-heteroatom bonds. Isocyanides, including tosylmethyl isocyanide (TosMIC), serve as versatile C1 building blocks in palladium-catalyzed reactions, often acting as substitutes for carbon monoxide. mdpi.comnih.gov The primary mechanism involves the migratory insertion of the isocyanide into a palladium-carbon bond of an organopalladium intermediate. nih.gov

A key area of this research is the imidoylative cross-coupling, where an isocyanide inserts into an aryl-, alkenyl-, or alkyl-palladium halide intermediate, which is then trapped by a nucleophile to generate diverse nitrogen-containing compounds. mdpi.comdntb.gov.ua Kinetic and mechanistic studies on the insertion of TosMIC into the palladium-carbon bond of alkyl and aryl palladium(II) complexes have been conducted. bohrium.com These studies show that TosMIC is a highly reactive isocyanide in these insertion processes. bohrium.com

For instance, the reaction of TosMIC with allenyl and propargyl palladium complexes has been investigated. rsc.org The insertion is a rapid process, and the structure of the resulting product depends on the specific tautomer of the organopalladium complex involved in the reaction. In one case, the reaction of a phenyl-substituted allenyl/propargyl palladium complex with TosMIC resulted in a novel complex featuring a cyclobutenyl fragment coordinated to the palladium center. rsc.org Another application involves the palladium-catalyzed insertion of isocyanides into the C–H bond of 3-arylisoxazol-5(4H)-ones, providing a new method for synthesizing 4-aminomethylidene isoxazolone derivatives. acs.org

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

| Migratory Insertion | Pd(0) or Pd(II) | Aryl/Alkyl Halides, Isocyanides | Imidoyl Intermediates | mdpi.comnih.gov |

| Insertion into Pd-C Bond | [Pd(NP)MeCl] | Tosylmethyl isocyanide (TosMIC) | Monoinserted Imidoyl Complex | bohrium.com |

| Insertion/Cyclization | Pd complex with DPPQ ligand | Allenyl/Propargyl Pd Complex, TosMIC | Cyclobutenyl Palladium Complex | rsc.org |

| C-H Activation/Insertion | PdCl₂ | 3-Arylisoxazol-5(4H)-one, Alkyl Isocyanide | 4-Aminomethylidene Isoxazolone | acs.org |

Copper and Silver-Catalyzed Processes

Copper and silver catalysts offer unique reactivity profiles for transformations involving tosylmethyl isocyanides.

Silver-Catalyzed Reactions: Silver(I) complexes have proven effective in catalyzing asymmetric aldol (B89426) reactions between tosylmethyl isocyanide and various aldehydes. acs.orgacs.org These reactions, often employing chiral ferrocenylphosphine ligands, produce optically active 5-alkyl-4-tosyl-2-oxazolines with high enantioselectivity (up to 86% ee). acs.org These oxazoline (B21484) products are valuable intermediates that can be converted into optically active α-alkyl-β-(N-methylamino)ethanols. acs.org

A notable silver-catalyzed process is the cascade reaction of TosMIC with propargylic alcohols. rsc.orgrsc.org In this transformation, TosMIC exhibits a dual role, acting as both the reactant in the allenylation of the propargylic alcohol and as the sulfonyl source for the final product. rsc.org This unprecedented reaction efficiently yields (E)-vinyl sulfones. rsc.orgrsc.org

Copper-Catalyzed Reactions: Copper catalysis is widely used for various organic transformations, including cyclization reactions to form alkaloids and C-H functionalization. rsc.orgberkeley.edunih.gov While specific examples detailing this compound are less common, the general reactivity of isocyanides in copper-catalyzed multicomponent reactions is well-established. For example, copper catalysts are used in sequential aldol and oxy-Michael reactions involving other classes of compounds, highlighting their utility in facilitating complex bond formations. nih.gov Copper-catalyzed systems have also been developed for the intermolecular amidation of unactivated C-H bonds, where an alkyl radical intermediate combines with a copper-imide complex. berkeley.eduescholarship.org This suggests the potential for developing similar reactions involving TosMIC analogues as the nitrogen source.

| Metal Catalyst | Reaction Type | Substrates | Product | Key Features | Ref. |

| Silver(I) | Asymmetric Aldol Reaction | TosMIC, Aldehydes | Chiral 4-Tosyl-2-oxazolines | High enantioselectivity (up to 86% ee) | acs.org |

| Silver(I) | Cascade Reaction | TosMIC, Propargylic Alcohols | (E)-Vinyl Sulfones | TosMIC plays a dual role | rsc.orgrsc.org |

| Copper(I) | C-H Amidation | Alkanes, Amides/Imides | N-Alkyl Amides/Imides | Functionalization of unactivated C-H bonds | berkeley.eduescholarship.org |

| Copper(I) | Cyclization | Various | Alkaloids | Efficient formation of heterocyclic cores | rsc.orgnih.gov |

Reactions with Metal Carbyne Complexes and Formation of η²-Iminoketenyl Complexes

The reaction of tosylmethyl isocyanides with transition metal carbyne complexes provides access to unique organometallic structures. η²-Iminoketenyl species have been proposed as key intermediates in C-C coupling processes involving carbynes and isocyanides. Direct evidence for these elusive species has been obtained through the reaction of tosylmethyl isocyanide with a metallapentalyne, an osmium carbyne complex.

This reaction leads to the direct formation and isolation of stable η²-iminoketenyl complexes. The stability of these three-membered metallacycle products is significantly influenced by the steric properties of the isocyanide's N-substituent. While sterically bulky isocyanides like tert-butyl isocyanide inhibit the necessary bending at the nitrogen atom required for η²-iminoketenyl formation, less hindered isocyanides such as tosylmethyl isocyanide readily form the stable η²-iminoketenyl complex.

Furthermore, when an excess of certain isocyanides (e.g., cyclohexyl isocyanide) is used, the reaction can proceed further. The initial η²-iminoketenyl intermediate undergoes isocyanide insertion into the metal-carbon σ-bond, leading to ring expansion and the formation of novel metal-bridged metallaindene derivatives. However, the strong electron-withdrawing nature of the tosyl group in the tosylmethyl isocyanide product stabilizes the initial η²-iminoketenyl complex, preventing this subsequent insertion reaction from occurring.

Manganese(III) Carboxylate Mediated Reactions

Manganese(III) carboxylates have been utilized to mediate multicomponent reactions involving isocyanides. albany.edunih.gov A notable example is the synthesis of N-acyl tellurocarbamates from isocyanides, ditellurides, and manganese(III) carboxylates. nih.govfigshare.comfigshare.com This reaction proceeds under mild conditions and demonstrates a broad substrate scope and good functional group tolerance. nih.gov The methodology is particularly useful for the late-stage functionalization of complex molecules. The reaction can also be adapted for the synthesis of the corresponding selenocarbamates. nih.gov This transformation showcases the ability of Mn(III) to facilitate the oxidative coupling of multiple components in a single, efficient step.

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, all in a single pot. This approach is highly atom-economical and efficient.

A prime example involving a TosMIC analogue is the silver-catalyzed cascade reaction with propargylic alcohols. rsc.orgrsc.org This process efficiently synthesizes (E)-vinyl sulfones. The reaction is initiated by the silver-catalyzed allenylation of the propargylic alcohol by TosMIC. The resulting intermediate then undergoes a series of transformations where the tosyl group from a second molecule of TosMIC is incorporated, demonstrating the dual role of the reagent as both a carbon-framework provider and a sulfonyl source. rsc.org This elegant cascade avoids the isolation of intermediates and builds a complex product from simple starting materials in one operation. rsc.orgrsc.org

Ring Expansion and Ring Contraction Rearrangements

Isocyanides and their derivatives can participate in or trigger reactions that involve the expansion or contraction of ring systems. One documented pathway involves the insertion of an isocyanide into a strained ring system, followed by a rearrangement of the resulting intermediate.

For example, p-tolyl isocyanide has been shown to insert into the silicon-carbon bond of siliranes (three-membered rings containing a silicon atom). This insertion occurs stereospecifically and results in the formation of iminosilacyclobutanes (four-membered rings). These iminosilacyclobutanes can then undergo acid-promoted ring-expansion reactions. Treatment with aqueous copper sulfate (B86663) leads to the formation of an oxasilacyclopentane (a five-membered ring), while reaction with trifluoroacetic acid can yield oxasilacyclohexanes (six-membered rings).

In a different context, the insertion of tosylmethyl isocyanide into a palladium-propargyl complex can lead to the formation of a novel complex containing a cyclobutenyl fragment coordinated to the metal center, representing another pathway where isocyanide chemistry leads to cyclic structures. rsc.org

Electro-Catalytic Protocols for Multicomponent Reactions

The integration of electrochemistry with isocyanide-based multicomponent reactions (IMCRs) represents a modern and sustainable approach to synthesis. college-de-france.fr Electrosynthesis offers a green alternative to conventional chemical oxidants or reductants. Researchers have successfully developed electro-driven Ugi-type transformations that proceed under mild conditions. college-de-france.fr

Furthermore, an electro-oxidative protocol for benzylic C-H functionalization using isocyanides as versatile reaction partners has been established. college-de-france.fr This method allows for the direct coupling of C-H bonds with isocyanides, avoiding the need for pre-functionalized starting materials. These developments highlight the potential of combining electrochemical activation with the inherent versatility of isocyanides to forge new reaction pathways and construct valuable molecular architectures in an efficient and environmentally benign manner. college-de-france.fr

Stereoselective and Asymmetric Synthesis Using Tosyl Substituted Isocyanide Analogues

Chiral TosMIC Analogues in Optically Active Compound Synthesis

The development of chiral analogues of tosylmethyl isocyanide (TosMIC) has been a significant advancement in the synthesis of optically active compounds. organic-chemistry.org By introducing a chiral center within the TosMIC framework itself, it is possible to induce asymmetry in a variety of chemical transformations. These chiral reagents have been successfully employed in the synthesis of a range of enantiomerically enriched molecules.

One common strategy involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the reactant to control the stereochemical course of the reaction. wikipedia.org In the context of TosMIC analogues, this can be achieved by attaching a chiral group to the α-carbon. While specific research on 1-Cyclohexyl-1-tosylmethyl isocyanide in this area is not extensively documented in readily available literature, the principles can be illustrated with other chiral TosMIC derivatives.

For instance, chiral α-isocyano esters have been utilized in the synthesis of optically active hydantoins. scispace.com The stereochemical integrity of these chiral isocyanides is often crucial for the successful transfer of chirality. It has been noted that the conditions of the Ugi multicomponent reaction can sometimes be incompatible with the stereochemical stability of chiral α-isocyano esters, potentially leading to racemization. scispace.com However, careful selection of reaction conditions, such as the use of preformed imines, can mitigate this issue. scispace.com

The synthesis of chiral isocyanides can be achieved from enantiomerically pure starting materials, such as amino acids or chiral alcohols. scispace.com The formylation of chiral amines, which are readily available from the chiral pool, followed by dehydration is a common route to these valuable reagents. scispace.com

The application of these chiral TosMIC analogues in multicomponent reactions, such as the Passerini and Ugi reactions, allows for the diastereoselective synthesis of complex peptidomimetics and other biologically relevant scaffolds. nih.gov The inherent chirality of the isocyanide component can effectively bias the formation of one diastereomer over another.

Table 1: Examples of Chiral TosMIC Analogues and Their Applications

| Chiral TosMIC Analogue | Starting Material | Application | Reference |

| Chiral α-isocyano esters | Amino acids | Synthesis of optically active hydantoins | scispace.com |

| Isocyanides from chiral secondary alcohols | Chiral secondary alcohols | General asymmetric synthesis | scispace.com |

| Chiral bicyclic imine-derived isocyanides | Bio-catalytically derived imines | Diastereoselective Ugi-Joullié 3-CR for peptidomimetics | nih.gov |

This table is illustrative of the types of chiral TosMIC analogues and their applications and is not exhaustive.

Diastereoselective and Enantioselective Methodologies

Beyond the use of stoichiometric chirality within the isocyanide itself, significant progress has been made in developing catalytic diastereoselective and enantioselective methodologies using achiral TosMIC analogues in the presence of chiral catalysts. organic-chemistry.org These methods offer the advantage of generating large amounts of chiral products from small quantities of a chiral catalyst.

Diastereoselective Methodologies:

Diastereoselective reactions aim to control the formation of one diastereomer over another. In the context of TosMIC chemistry, this can be achieved by reacting the isocyanide with a chiral substrate or in the presence of a chiral reagent that influences the transition state geometry.

An example of a diastereoselective process is the reaction of TosMIC with chiral bicyclic imines in an Ugi-Joullié three-component reaction. The rigidity of the chiral imine directs the approach of the isocyanide, leading to the formation of the product with high diastereoselectivity. nih.gov This approach has been successfully used to synthesize complex peptidomimetics. nih.gov

Enantioselective Methodologies:

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. This is a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical industry. Several enantioselective methods have been developed that utilize TosMIC and its derivatives.

One notable example is the asymmetric aldol (B89426) reaction of tosylmethyl isocyanide with aldehydes catalyzed by chiral silver(I) complexes. acs.org The chiral ligand coordinated to the silver ion creates a chiral environment that directs the nucleophilic attack of the isocyanide-derived anion onto the aldehyde, resulting in the formation of optically active products.

Another powerful strategy involves the use of chiral Lewis base catalysts. For instance, the highly enantioselective addition of 3-substituted oxindoles to isatin-derived ketimines, which can be conceptually related to reactions involving isocyanide chemistry, has been achieved with excellent stereocontrol (>99:1 dr, >99% ee) under mild conditions. researchgate.net

Furthermore, the development of catalytic asymmetric Van Leusen reactions has opened new avenues for the synthesis of centrally chiral pyrroles from α-substituted TosMIC derivatives. nih.gov These reactions allow for the construction of a wide range of polycyclic pyrrole (B145914) structures in high yields and with good to high enantioselectivities.

Table 2: Examples of Enantioselective Reactions with TosMIC Analogues

| Reaction Type | Substrates | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Aldol Reaction | Tosylmethyl isocyanide, Aldehydes | Chiral Silver(I) Complexes | Optically active oxazolines | Up to 96% | acs.org |

| Addition to Ketones | TosMIC, Ketones | Me2Zn, Chiral amino alcohols | Chiral oxazolines | Up to 96% | |

| [3+2] Cycloaddition | α-Substituted TosMIC, Alkenes | Chiral Catalysts | Chiral pyrroles | Good to high | nih.gov |

The data in this table is based on published research on TosMIC and its analogues and serves to illustrate the potential of these methodologies.

Future Research Directions and Perspectives

Development of Novel Reaction Methodologies and Reaction Conditions

Future work will likely concentrate on developing more efficient and versatile reaction protocols. Building on established reactions like the Van Leusen reaction, which is used to convert ketones into nitriles or to synthesize heterocycles, new methodologies are an active area of investigation. organic-chemistry.orgwikipedia.org

One promising avenue is the adaptation of batch reactions to continuous flow processes . A continuous flow setup for the Van Leusen reaction has been shown to be fast, with residence times as short as 1.5 minutes, and scalable. rsc.org This approach not only increases efficiency but also improves safety, which is a significant advantage when working with isocyanides. rsc.org The development of such a process for 1-Cyclohexyl-1-tosylmethyl isocyanide could enable rapid and safe production of derivative compounds on a larger scale. rsc.org

Furthermore, the exploration of cycloaddition reactions represents a significant area for future development. TosMIC and its derivatives are known to participate in [3+2] cycloadditions to create complex spirooxazolines and spiropyrrolines. researchgate.net Expanding these methodologies to the cyclohexyl derivative could provide access to a new range of structurally diverse spiro-heterocycles.

Multicomponent reactions (MCRs) , which allow the formation of complex products in a single step from three or more reactants, are another key area. The van Leusen three-component reaction (vL-3CR) for synthesizing 1,4,5-trisubstituted imidazoles is a prime example of the power of TosMIC in MCRs. organic-chemistry.orgresearchgate.net Future research could focus on designing new MCRs that incorporate this compound to build molecular complexity efficiently.

| Reaction Type | Reactants with TosMIC Derivative | Potential Product | Key Advantage |

|---|---|---|---|

| Van Leusen Reaction | Ketone, Base | Nitrile or Oxazoline (B21484) | Efficient one-carbon homologation of ketones. organic-chemistry.orgacs.org |

| Van Leusen Imidazole (B134444) Synthesis | Aldimine, Base | 1,4,5-trisubstituted Imidazole | Direct synthesis of highly substituted imidazoles. researchgate.net |

| [3+2] Cycloaddition | Activated Alkene/Alkyne | Pyrrole (B145914), Oxazoline | Access to five-membered heterocycles. researchgate.net |

| Reductive Cyanation | Aldehyde or Ketone | Nitrile | Direct conversion of carbonyls to nitriles. organic-chemistry.org |

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

To improve the utility of this compound in synthesis, the development of advanced catalytic systems is crucial. Research into Lewis acid catalysis has shown promise. For instance, the use of Scandium(III) triflate (Sc(OTf)3) has been reported to facilitate one-pot syntheses of spiro-compounds from TosMIC precursors in high yields. researchgate.net Investigating a range of Lewis acids could optimize reaction conditions, potentially lowering reaction times and temperatures while increasing yields and selectivity for reactions involving the cyclohexyl derivative.

A significant challenge and opportunity lie in the development of asymmetric catalytic systems . Since many biologically active molecules are chiral, controlling the stereochemistry of reactions is paramount. Future research should aim to design chiral catalysts that can induce enantioselectivity in reactions with this compound, leading to the synthesis of single-enantiomer products. This is particularly relevant for cycloaddition and MCRs where new stereocenters are often formed.

Green Chemistry Approaches in Isocyanide Chemistry

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound and related compounds will benefit from adopting more environmentally friendly practices.

A key area is the synthesis of the isocyanide itself. Traditional methods for dehydrating the precursor N-formamides often use hazardous reagents like phosphorus oxychloride or phosgene. orgsyn.org Recent studies have demonstrated that p-toluenesulfonyl chloride (p-TsCl) is a cheaper, less toxic, and more sustainable alternative. rsc.org Performing this reaction in environmentally benign solvent systems, such as under micellar conditions in water , further enhances the green credentials of the synthesis. uniupo.it This approach replaces undesirable solvents like dichloromethane and toxic bases like triethylamine (B128534) with water and sodium hydrogen carbonate. uniupo.it

The adoption of continuous flow technology , as mentioned earlier, also aligns with green chemistry principles by improving safety, reducing waste, and allowing for more efficient energy use. rsc.org

| Parameter | Traditional Method (e.g., POCl3) | Green Method (e.g., p-TsCl/Water) |

|---|---|---|

| Dehydrating Agent | Phosphorus oxychloride (POCl3) | p-toluenesulfonyl chloride (p-TsCl) rsc.org |

| Solvent | Dichloromethane (DCM) | Water (with surfactant) uniupo.it |

| Base | Triethylamine (Et3N) | Sodium hydrogen carbonate (NaHCO3) uniupo.it |

| Safety | Exothermic, requires cooling; toxic reagents. orgsyn.org | Milder conditions, less toxic materials. uniupo.it |

| Work-up | Complex, generates significant waste. | Simplified, easier purification. rsc.orguniupo.it |

Applications in Complex Molecule and Natural Product Synthesis

The true value of a synthetic reagent is demonstrated by its ability to facilitate the construction of complex and valuable molecules. TosMIC is a well-established building block for a vast array of five-membered heterocycles including pyrroles, imidazoles, and oxazoles, which are core structures in many natural products and pharmaceuticals. researchgate.netresearchgate.net

Future applications of this compound will leverage this reactivity. The introduction of the cyclohexyl group can be used to tune the steric and electronic properties of the reagent and, consequently, the products. This substituent can impart increased lipophilicity, which may be advantageous in medicinal chemistry for improving a drug candidate's pharmacokinetic profile.

A notable application of TosMIC chemistry is in the synthesis of potent HIV-1 attachment inhibitors , where it is used to construct the azaindole core of the pharmacophore. chemicalbook.com Research could explore the use of the cyclohexyl derivative in the synthesis of analogues of these and other biologically active molecules to probe structure-activity relationships. chemicalbook.com The versatility of this reagent makes it a powerful tool for generating libraries of complex molecules for drug discovery and other applications. researchgate.net

| Heterocycle Class | General Synthetic Method | Significance |

|---|---|---|

| Oxazoles | Reaction with aldehydes/ketones. researchgate.net | Found in numerous natural products with diverse bioactivities. |

| Imidazoles | Van Leusen Imidazole Synthesis. researchgate.net | Core structure in many pharmaceuticals, including antifungals and antihistamines. |

| Pyrroles | Reaction with activated alkenes. researchgate.net | A fundamental structural motif in biologically important molecules like heme and chlorophyll. |

| Triazoles | Reaction with azides. organic-chemistry.org | Important in medicinal chemistry and materials science. |

Q & A

Q. What are the recommended safety protocols for handling 1-cyclohexyl-1-tosylmethyl isocyanide in laboratory settings?

Methodological Answer:

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of vapors or aerosols .

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeation resistance), safety goggles, and flame-retardant lab coats. For respiratory protection, employ NIOSH-approved masks if local exhaust is insufficient .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) in cool, dark conditions to avoid moisture exposure and decomposition .

- Emergency Measures : Ensure access to safety showers and eye-wash stations. In case of spills, neutralize with inert absorbents and dispose of as hazardous waste .

Q. How can researchers synthesize this compound, and what are common impurities?

Methodological Answer:

- Synthesis Route : Use Ugi-type reactions involving cyclohexylamine, tosyl chloride, and formaldehyde, followed by dehydration with phosgene or phosphorus oxychloride (POCl₃) under anhydrous conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures.

- Impurities : Residual solvents (e.g., DCM), unreacted tosyl chloride (detectable via FTIR at 1170 cm⁻¹), or oxidation byproducts (e.g., sulfonic acids) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H NMR to confirm cyclohexyl (δ 1.0–2.0 ppm, multiplet) and tosyl (δ 7.3–7.8 ppm, aromatic) groups. ¹³C NMR detects the isocyanide carbon at δ 120–130 ppm .

- FTIR : Look for the isocyanide C≡N stretch at ~2150 cm⁻¹ and sulfonyl S=O bands at 1360/1170 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (theoretical m/z 308.4) and fragmentation patterns (e.g., loss of tosyl group at m/z 155) .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed multicomponent reactions (MCRs)?

Methodological Answer:

- Catalytic Mechanism : Pd(0) activates the isocyanide, enabling insertion into C–X bonds. For example, in Ugi-4CR, it forms α-amino amides via a four-component cascade (amine, carbonyl, acid, isocyanide) .

- Optimization : Use 20 mol% Pd(PPh₃)₄ in THF at 60°C. Yields improve with electron-deficient aryl halides (e.g., 78% with cyclohexyl isocyanide vs. 64% with benzyl derivatives) .

- Side Reactions : Competing pathways include β-hydride elimination (reducing yield) or oxidation of Pd intermediates. Additives like Na₂CO₃ mitigate this .

Q. How can researchers resolve contradictions in hydrogen-bonding behavior observed in isocyanide-methanol systems?

Methodological Answer:

Q. What role does this compound play in surface-enhanced Raman spectroscopy (SERS) studies?

Methodological Answer:

- SERS Substrate Design : Functionalize Au or Ag nanoparticles with the isocyanide via the N≡C group. The tosyl moiety enhances adsorption stability .

- Signal Enhancement : Detect vibrational modes at 2150 cm⁻¹ (C≡N) and 1100 cm⁻¹ (S=O) with 10⁴–10⁶ enhancement factors. Use multivariate analysis (e.g., PCA) to deconvolute overlapping peaks .

- Challenges : Reproducibility issues due to substrate heterogeneity. Standardize nanoparticle size (20–50 nm) and aggregation states via citrate reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.